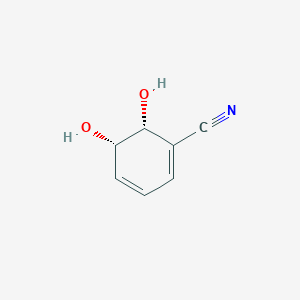
1-Isobutyryltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyryltetrahydropyrimidin-2(1H)-one, also known as THP-isobutyric acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for use in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have insecticidal properties, which could be useful in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which may be responsible for its antitumor and anti-inflammatory properties. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has also been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its effectiveness in certain experiments.
Future Directions
There are many potential future directions for research on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. One possible direction is the development of new drugs based on this compound. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid, which could lead to the development of new treatments for various diseases. Another potential future direction is the development of new agrochemicals based on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. Studies have shown that this compound has insecticidal properties, which could be useful in the development of new agrochemicals.
Synthesis Methods
The synthesis of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is the reaction between isobutyryl chloride and tetrahydropyrimidinone. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
127834-94-0 |
|---|---|
Product Name |
1-Isobutyryltetrahydropyrimidin-2(1H)-one |
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(11)10-5-3-4-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
HOENQMCEPYNSLT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCNC1=O |
Canonical SMILES |
CC(C)C(=O)N1CCCNC1=O |
synonyms |
2(1H)-Pyrimidinone, tetrahydro-1-(2-methyl-1-oxopropyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



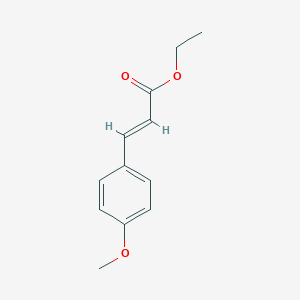
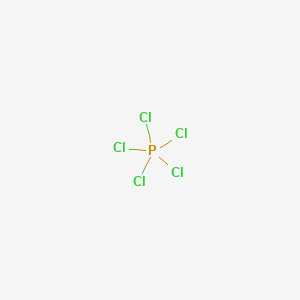
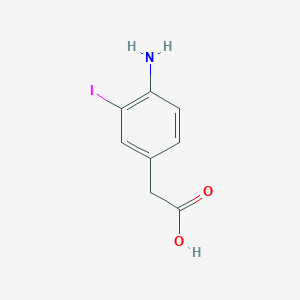

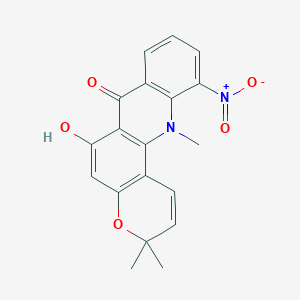
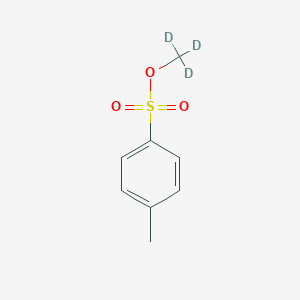
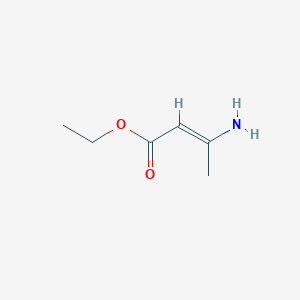
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)

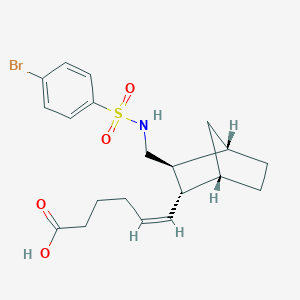

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

